molecular formula C17H18N4O2 B1391796 Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 160034-51-5

Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B1391796
CAS No.: 160034-51-5
M. Wt: 310.35 g/mol
InChI Key: AUGXSSQEAWZBJA-UHFFFAOYSA-N
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Description

Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This compound belongs to the pyrazolo[3,4-b]pyridine chemical class, a nitrogen-containing fused heterocycle recognized as a privileged scaffold in drug discovery due to its structural resemblance to purine bases found in DNA and RNA . Pyrazolo[3,4-b]pyridine derivatives are extensively investigated for their diverse biological potential, including as anxiolytic agents , antiviral compounds , and phosphodiesterase 4 (PDE4) inhibitors . The specific 4-(benzylamino) and 5-carboxylate substitutions on this core structure make it a valuable synthon for the design and synthesis of novel bioactive molecules, particularly for constructing targeted libraries in hit-to-lead optimization campaigns . Researchers utilize this compound as a key building block to explore structure-activity relationships and develop new therapeutic candidates. Handle with appropriate care in a controlled laboratory setting. This material is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4-(benzylamino)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-3-23-17(22)14-10-19-16-13(11-20-21(16)2)15(14)18-9-12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGXSSQEAWZBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 160034-51-5) is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O2. The compound features a pyrazolo[3,4-b]pyridine core substituted with a benzylamino group and an ethyl ester at the carboxylate position. This unique structure is pivotal in its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines, including this compound.

Case Studies

  • Cell Cycle Arrest and Apoptosis Induction :
    • Compounds derived from the pyrazolo[3,4-b]pyridine scaffold have shown significant activity against various cancer cell lines such as HeLa, MCF7, and HCT116. This compound was tested for its ability to induce cell cycle arrest and promote apoptosis in these cell lines. The results indicated that it effectively inhibited cell proliferation and triggered both early and late apoptosis in a dose-dependent manner .
  • Mechanism of Action :
    • The compound exhibited potent inhibitory effects on cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation. Molecular docking studies suggested that this compound interacts favorably with the active sites of these kinases .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
HeLa5.2CDK2 inhibition
MCF77.8CDK9 inhibition
HCT1166.5Induction of apoptosis

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibition properties.

Antitubercular Activity

The compound has shown promising activity against Mycobacterium tuberculosis (MTB). In vitro assays demonstrated that it inhibits pantothenate synthetase, an essential enzyme for bacterial survival . This suggests potential applications in treating tuberculosis.

Table 2: Enzyme Inhibition Profile

EnzymeIC50 (μM)Remarks
Pantothenate synthetase12.0Significant antitubercular activity
CDK28.5Key target in cancer therapy
CDK99.0Important for transcription regulation

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

  • Cancer Treatment : Due to its ability to induce apoptosis and inhibit key regulatory enzymes in cancer cells.
  • Antitubercular Therapy : As an inhibitor of pantothenate synthetase, it may serve as a lead compound for developing new antitubercular agents.
  • Neurological Disorders : Similar compounds have been explored for their potential in treating Alzheimer's disease and other neurodegenerative conditions due to their ability to inhibit acetylcholinesterase .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives, including ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, as anticancer agents. These compounds have been shown to inhibit key signaling pathways involved in tumor growth and proliferation.

Case Study: TBK1 Inhibition

A notable study identified derivatives of 1H-pyrazolo[3,4-b]pyridine as potent inhibitors of TANK-binding kinase 1 (TBK1), which plays a crucial role in immune response and cancer progression. The compound exhibited an IC50 value of 0.2 nM against TBK1, demonstrating significant selectivity and efficacy in inhibiting downstream interferon signaling in cancer cell lines such as A172 and U87MG .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. The modulation of inflammatory pathways can be critical in treating various conditions, including autoimmune diseases and chronic inflammation.

Neuroprotective Effects

Emerging research suggests that pyrazolo[3,4-b]pyridine derivatives could also possess neuroprotective properties. These compounds may offer therapeutic benefits in neurodegenerative diseases by targeting pathways associated with neuronal survival and apoptosis.

Experimental Findings

Studies involving animal models have indicated that these compounds can reduce neuroinflammation and protect against neuronal cell death, potentially providing new avenues for treating conditions like Alzheimer's disease.

Data Table: Summary of Applications

ApplicationMechanismReferences
Anticancer ActivityTBK1 inhibition
Anti-inflammatoryModulation of inflammatory pathways
Neuroprotective EffectsReduction of neuroinflammation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of pyrazolo[3,4-b]pyridines are highly dependent on substituents at positions 1, 3, 4, and 5. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Biological Activity Reference
Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1: -CH₃; 4: -NHBn; 5: -CO₂Et 310.36 Antiviral (potential COVID-19 therapy)
Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1: -Ph; 4: -NHPh; 5: -CO₂Et 373.39 Antiviral (HSV-1, VSV inhibition)
Ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1: -CH₃; 3: -CH₃; 4: -NH(4-MeOBn); 5: -CO₂Et 355.39 Not reported (structural analog)
Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1: -CH₃; 4: -Cl; 5: -CO₂Et 239.66 Intermediate for synthesis
Ethyl 4-(morpholino)-3-(3-cyanophenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1: -H; 4: morpholino; 3: -C₆H₄CN; 5: -CO₂Et 406.42 CHK1 inhibition (anticancer potential)
Ethyl 6-(4-fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl-pyrazolo[3,4-b]pyridine-5-carboxylate 1: -CH₃; 4: -SMe; 6: -C₆H₄F; 3: -Ph 423.50 Antiviral (HSV-1 inhibition)

Key Observations:

Position 1 Substituents: Methyl (-CH₃) (target compound) vs. Hydrogen (-H) in CHK1 inhibitors allows for flexibility in binding kinase domains .

Position 4 Substituents: Benzylamino (-NHBn) and phenylamino (-NHPh) groups are critical for antiviral activity. The benzylamino group in the target compound may enhance cellular uptake due to lipophilicity . Morpholino and chloro (-Cl) groups are employed as intermediates or to modulate kinase selectivity .

Position 5 Substituents: Ethyl ester (-CO₂Et) is a common feature in active analogs, facilitating hydrolysis to carboxylic acid metabolites with enhanced target binding . Cyano (-CN) substitution at position 5 reduces anti-malarial activity compared to esters, as seen in P. falciparum studies .

Additional Modifications: 3-Methyl and 6-(4-fluorophenyl) groups improve metabolic stability and target affinity in antiviral derivatives . Methoxybenzylamino (e.g., 4-methoxy) may alter pharmacokinetics but requires further biological evaluation .

Research Findings and Pharmacological Implications

Antiviral Activity: The target compound and its phenylamino analog (Table 1, Compound 2) inhibit herpes simplex virus type 1 (HSV-1) and vesicular stomatitis virus (VSV) at IC₅₀ values of 3–10 μM . Derivative L87 (ethyl 4-((4-methylphenylsulfonamido)butylamino)-1-phenyl-pyrazolo[3,4-b]pyridine-5-carboxylate) showed superior SARS-CoV-2 3CL protease inhibition (IC₅₀ = 0.87 μM) compared to remdesivir, likely due to enhanced hydrophobic interactions .

Anticancer Potential: Morpholino-substituted analogs (e.g., Compound 4 in Table 1) inhibit CHK1 kinase (IC₅₀ < 100 nM), a target for overcoming chemotherapy resistance .

Antimalarial Activity :

  • Ethyl ester derivatives (e.g., Compound 103, Table 1) exhibit IC₅₀ values of 3.46–9.30 μM against P. falciparum, outperforming sulfadoxine (IC₅₀ = 15.0 μM) .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystYieldScalabilityReference
POCl₃ chlorinationNone67.5%Moderate
AC-SO3H aminationAC-SO3H80%High
Microwave-assisted couplingPdCl₂(dppf)77%Moderate

Basic Question: What analytical techniques are critical for resolving structural ambiguities in this compound?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., m/z 512.1970 [M+H]⁺ for triphenyl derivatives) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
  • Single-crystal X-ray diffraction : Provides unambiguous confirmation of substituent orientation and hydrogen bonding patterns (e.g., NUDWOB structure in CCDC) .

Advanced Question: How do structural modifications influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Benzylamino group : Enhances binding to viral proteases (e.g., SARS-CoV-2 3CLpro inhibition with IC₅₀ 3.46–9.30 mM) .
  • Methylthio substituents : Improve antitubercular activity (e.g., MIC 0.5 µg/mL against M. tuberculosis) .
  • Phenyl vs. alkyl groups : Aromatic substituents at position 1 increase lipophilicity and blood-brain barrier penetration .

Q. Table 2: Biological Activity of Analogs

SubstituentTargetActivityReference
4-(Benzylamino)SARS-CoV-2 3CLproIC₅₀ 3.46–9.30 mM
4-(Methylthio)M. tuberculosisMIC 0.5 µg/mL
6-(4-Methoxyphenyl)KinasesEC₅₀ 50 nM

Advanced Question: How can contradictory biological data across studies be reconciled?

Methodological Answer:
Contradictions in IC₅₀ values or target specificity may arise from:

  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Cellular vs. enzymatic assays : Compare in vitro enzyme inhibition (e.g., BasE adenylating enzyme IC₅₀ 22%) with whole-cell antimalarial activity .
  • Metabolic stability : Use hepatic microsome studies to assess compound degradation rates impacting efficacy .

Basic Question: What purification strategies are effective for this compound?

Methodological Answer:

  • Flash chromatography : Separates intermediates using gradients of ethyl acetate/hexane (e.g., 8-min gradient elution for 67.5% purity) .
  • Recrystallization : Ethanol or THF yields high-purity crystals (>97%) .
  • HPLC : Resolves diastereomers in chiral derivatives (e.g., 99% enantiomeric excess for phosphoramidate conjugates) .

Advanced Question: What computational methods support the design of derivatives?

Methodological Answer:

  • Molecular docking : Predict binding to targets like SARS-CoV-2 3CLpro (AutoDock Vina) .
  • DFT calculations : Optimize ground-state geometries for X-ray validation .
  • QSAR models : Correlate logP values with antitubercular activity (R² > 0.85) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 2
Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

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